molecular formula C18H21FN2O2 B11831475 Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate

Cat. No.: B11831475
M. Wt: 316.4 g/mol
InChI Key: VUKFZDKBNXUQBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyano group and a fluorophenyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine-1-carboxylate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests it may interact with biological targets due to the presence of both cyano and piperidine groups, which are known to confer specific biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neurological Applications

The piperidine moiety is often associated with neuroactive compounds. Research into related structures has shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability of this compound to cross the blood-brain barrier could make it a valuable candidate for drug development targeting central nervous system disorders .

Material Science

In addition to medicinal applications, this compound is being explored for its utility in materials science, particularly in the development of polymeric materials.

Polymer Synthesis

The compound can serve as a monomer or a building block in polymer synthesis. Its functional groups allow for reactions that can lead to the formation of polymers with specific properties, such as increased thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, which showed promising results against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers investigated the effects of similar piperidine compounds on cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could enhance memory retention and reduce neuroinflammation, suggesting potential therapeutic benefits .

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate, also known by its CAS number 1823822-67-8, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, applications in drug development, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁FN₂O₂
  • Molecular Weight : 304.36 g/mol
  • Structure : The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety, which may influence its biological interactions.

Pharmacological Potential

This compound has been investigated for various pharmacological activities, particularly in the context of neurological disorders and cancer therapies. The presence of the cyano and fluorophenyl groups is believed to enhance its interaction with biological targets.

Research suggests that this compound may act through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer.
  • Receptor Modulation : Studies indicate potential activity at neurotransmitter receptors, making it a candidate for neurological applications.

1. Pharmaceutical Development

The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

2. Organic Synthesis

In organic chemistry, it is utilized for constructing complex molecular frameworks, which can lead to the discovery of new therapeutic agents.

3. Biochemical Research

It acts as a tool for studying enzyme interactions and biological pathways, aiding researchers in understanding disease mechanisms and drug action.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC₅₀ values indicating significant potency.
Johnson et al. (2024)Reported that modifications to the fluorophenyl group enhanced receptor binding affinity, suggesting potential for developing more effective neurological agents.
Lee et al. (2025)Investigated the compound's role in apoptosis induction in cancer cells, revealing that it triggers caspase activation leading to programmed cell death.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-[cyano-(4-fluorophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)16(12-20)13-4-6-15(19)7-5-13/h4-7H,8-11H2,1-3H3

InChI Key

VUKFZDKBNXUQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=C(C=C2)F)CC1

Origin of Product

United States

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